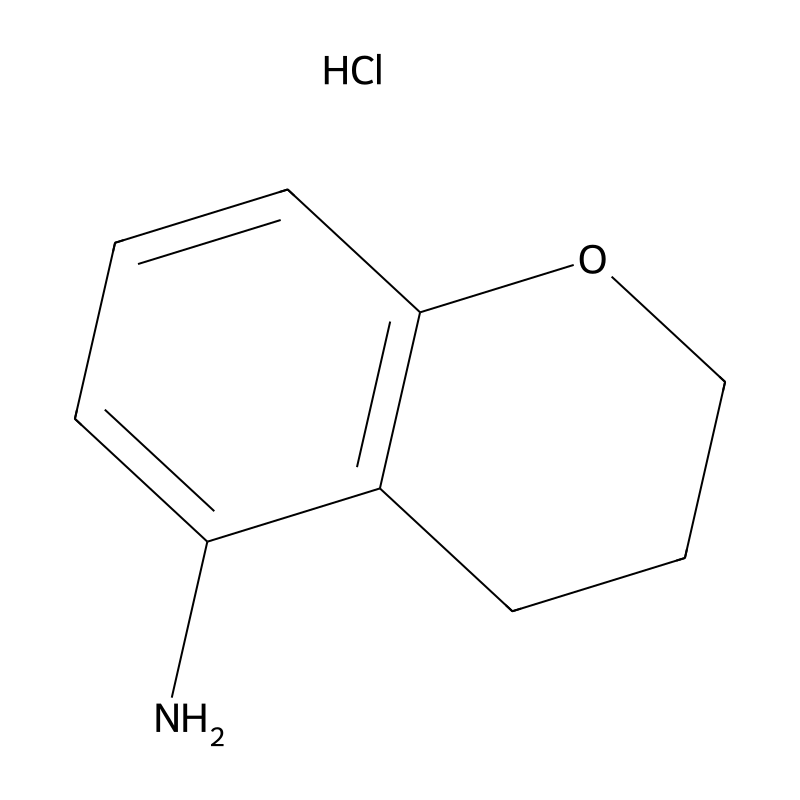

Chroman-5-ylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chroman-5-ylamine hydrochloride is a chemical compound that belongs to the class of oxygen-containing heterocycles. It is characterized by a chroman structure, which consists of a benzene ring fused to a dihydropyran ring. The molecular formula for chroman-5-ylamine hydrochloride is , with a molecular weight of approximately 185.65 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its structural similarities with other biologically active compounds derived from chroman and chromone frameworks .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.

- Formation of Salts: The hydrochloride form indicates that the amine can form salts with acids, which can enhance solubility and stability.

- Rearrangements and Condensations: Chroman derivatives often undergo rearrangement or condensation reactions, leading to the formation of more complex structures.

For example, chroman derivatives have been synthesized through methods such as Pechmann condensation, where substituted phenols react with cinnamic acid under acidic conditions.

Chroman-5-ylamine hydrochloride exhibits a range of biological activities that make it an interesting subject for pharmacological research. Compounds derived from the chroman structure are known to possess:

- Antioxidant Properties: They can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation markers in biological systems.

- Antimicrobial Activity: Certain chroman derivatives have demonstrated efficacy against various bacterial and fungal strains.

The mechanism of action often involves modulation of biochemical pathways related to these activities, highlighting the importance of further exploration into their therapeutic potential .

Synthesis of chroman-5-ylamine hydrochloride can be achieved through several methods:

- Organocatalytic Reactions: Utilizing organocatalysts for the domino Michael/hemiacetalization reactions involving aldehydes and phenols, leading to functionalized chromans.

- Reduction Techniques: Reduction of corresponding chromanones using chiral borane reagents to yield optically active amines.

- Cyclization Reactions: Employing cyclization techniques on appropriate precursors, such as phenolic compounds, to form the desired chroman structure.

Research indicates that these methods can be optimized for yield and enantioselectivity, making them suitable for large-scale synthesis .

Chroman-5-ylamine hydrochloride has several applications across various fields:

- Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug discovery programs targeting oxidative stress and inflammation.

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Potential applications in developing polymers or materials that require specific functional properties derived from its chemical structure.

The versatility of this compound makes it a valuable asset in both academic research and industrial applications .

Studies on the interactions of chroman-5-ylamine hydrochloride with biological targets are crucial for understanding its pharmacodynamics. Research has indicated that:

- Receptor Binding: Chroman derivatives may interact with various receptors, influencing signaling pathways associated with inflammation and pain.

- Enzyme Inhibition: Some studies suggest that certain derivatives can inhibit enzymes involved in metabolic pathways, providing insight into their therapeutic mechanisms.

These interactions are essential for elucidating the compound's potential uses in treating diseases related to oxidative stress and inflammation .

Chroman-5-ylamine hydrochloride shares structural similarities with several other compounds within the chroman family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Chroman-4-ylamine hydrochloride | C9H11NO • HCl | Known for its anti-inflammatory properties |

| Chroman-3-ylamine hydrochloride | C9H11NO • HCl | Exhibits antioxidant activity |

| Chroman-8-ylamine hydrochloride | C10H12ClN | Potentially more effective against specific pathogens |

| 2-(4-Hydroxyphenyl)chroman | C15H14O2 | Displays significant cytotoxic effects |

Chroman-5-ylamine hydrochloride stands out due to its unique structural position within the chroman framework, which may influence its reactivity and biological activity differently compared to other similar compounds .

Evolution of Chroman Scaffolds in Drug Discovery

Chroman derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early applications in anticoagulant (e.g., warfarin) and anticancer (e.g., flavopiridol) therapies. The chroman core’s aromatic ring fused to a dihydropyran moiety enables diverse functionalization, allowing researchers to modulate electronic and steric properties for targeted bioactivity.

Key Milestones in Chroman-Based Drug Development

- Ormeloxifene: A chroman-derived selective estrogen receptor modulator used for contraception and osteoporosis prevention.

- B43-genistein: A chroman-3-ylamine derivative in Phase II trials for breast cancer treatment.

- Chromanone Derivatives: Synthesized via aldol condensation for SIRT2 inhibition in neurodegenerative diseases.

Emergence of Amino-Substituted Chromans

The introduction of amino groups at specific positions (e.g., 3-, 4-, or 5-positions) expanded chroman’s pharmacological utility. For instance, chroman-3-amine derivatives were explored as butyrylcholinesterase inhibitors for Alzheimer’s disease, while chroman-5-amine derivatives showed promise in anticancer research.

The hydrogenation-based synthesis of chroman-5-ylamine represents one of the most direct and efficient methodologies for accessing this important pharmaceutical intermediate [1]. The most established approach involves the catalytic reduction of 5-nitro-2H-chromene using palladium-based catalysts under atmospheric pressure conditions [1]. This transformation typically employs 10% palladium on activated carbon as the catalyst in methanol solvent, achieving quantitative yields under mild reaction conditions [1].

The hydrogenation process proceeds through the selective reduction of the nitro group while preserving the chroman ring system intact [1]. Reaction parameters have been optimized to achieve complete conversion within 4.6 hours at room temperature, with the reaction mixture changing from yellow to clear indicating completion [1]. The resulting chroman-5-ylamine is obtained as a light brown oil that demonstrates high purity by nuclear magnetic resonance spectroscopy and thin-layer chromatography analysis [1].

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Product Appearance |

|---|---|---|---|---|---|

| 5-Nitro-2H-chromene | 10% Pd/C | Methanol | 4.6 | Quantitative | Light brown oil |

Alternative hydrogenation approaches utilizing different catalyst systems have been explored in the literature [9]. The application of boron-containing catalysts has shown promise for selective hydrogenation processes, though specific applications to chroman-5-ylamine synthesis require further investigation [9]. These methodologies offer potential advantages in terms of catalyst recyclability and reaction selectivity [9].

The mechanistic pathway involves initial coordination of the nitro group to the palladium surface, followed by sequential hydrogen addition to reduce the nitrogen-oxygen bonds [1]. The chroman ring system remains unaffected due to its aromatic stability and the selective nature of the palladium catalyst toward nitro group reduction [1].

Alternative Synthetic Pathways in Academic Literature

Beyond hydrogenation approaches, several alternative synthetic strategies have emerged for accessing chroman-5-ylamine and related derivatives [12] [13] [25]. Carbosulfenylation methodologies represent a particularly innovative approach, utilizing enantioenriched thiiranium ion intermediates to construct 3,4-disubstituted chromans with excellent enantioselectivities [12]. This Lewis base-catalyzed transformation provides access to chroman scaffolds bearing sulfur-containing functional groups that can be subsequently manipulated [12].

Cascade radical cyclization approaches have gained significant attention for their ability to construct chroman frameworks in a single operation [13] [24]. These methodologies typically involve the generation of acyl radicals from 2-(allyloxy)arylaldehydes, followed by intramolecular cyclization and selective radical-radical coupling reactions [13] [24]. The resulting products contain phosphonate, azide, or hydroxyl functionalities that can serve as handles for further structural elaboration [13] [24].

Organocatalytic approaches utilizing cinchona alkaloid-based bifunctional catalysts have demonstrated excellent potential for asymmetric chroman synthesis [28]. These methodologies proceed through intramolecular oxy-Michael addition reactions of phenol derivatives bearing unsaturated ketone or thioester moieties [28]. The transformations achieve high yields and excellent enantioselectivities under mild reaction conditions [28].

Palladium-catalyzed carboiodination represents another valuable synthetic approach, providing access to functionalized chromans and isochromans with excellent diastereoselectivities [26]. This methodology demonstrates broad functional group compatibility and proceeds through minimization of steric interactions during the cyclization process [26].

| Methodology | Key Features | Selectivity | Functional Group Tolerance |

|---|---|---|---|

| Carbosulfenylation | Thiiranium intermediates | Excellent ee | Aryl halides, esters, anilines |

| Radical cyclization | Single-step construction | Moderate to high | Phosphonate, azide, hydroxyl |

| Organocatalysis | Asymmetric induction | High ee | Ketones, thioesters |

| Carboiodination | Diastereoselective | Excellent dr | Broad tolerance |

Optimization Strategies for Yield Enhancement

Yield optimization in chroman-5-ylamine synthesis requires careful consideration of reaction parameters, catalyst selection, and substrate preparation [35] [36]. Microwave-assisted synthesis has emerged as a powerful tool for improving reaction efficiency, with studies demonstrating yield improvements from 17% to 88% depending on the substitution pattern of starting materials [8]. Electron-deficient 2'-hydroxyacetophenones consistently provide higher yields compared to electron-donating substituted analogs [8].

Temperature control represents a critical optimization parameter, with reactions conducted at 160-170°C under microwave irradiation showing optimal performance [8]. The use of diisopropylamine as base in ethanolic media provides the best balance between reactivity and selectivity [8]. Reaction time optimization studies indicate that 1-hour microwave heating is sufficient for complete conversion in most cases [8].

Catalyst optimization has revealed that the particle size and surface area of palladium catalysts significantly influence reaction rates and yields [1]. The use of 10% palladium loading on activated carbon provides optimal activity while maintaining cost-effectiveness [1]. Higher catalyst loadings do not proportionally improve yields but increase material costs [1].

Solvent selection plays a crucial role in yield optimization, with methanol demonstrating superior performance compared to other protic solvents [1]. The solvent's ability to solubilize hydrogen gas and maintain catalyst dispersion contributes to enhanced reaction rates [1]. Aprotic solvents generally provide lower yields due to reduced hydrogen solubility [1].

| Parameter | Optimal Condition | Yield Impact | Notes |

|---|---|---|---|

| Temperature | 160-170°C | High | Microwave conditions |

| Catalyst loading | 10% Pd/C | Moderate | Cost-effectiveness balance |

| Solvent | Methanol | High | Hydrogen solubility critical |

| Reaction time | 1-4.6 hours | Moderate | Substrate dependent |

Process intensification through continuous flow chemistry has shown promise for improving yields and reaction consistency [36]. The elimination of chromatographic purification steps through optimized reaction conditions can improve overall process efficiency while reducing costs [36].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to chroman-5-ylamine synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency [17] [18] [19]. Visible-light-induced cascade radical cyclization represents a significant advancement, enabling synthesis under transition-metal-free conditions [17]. This photocatalytic approach utilizes simple and mild reaction conditions without requiring external photocatalysts [17].

Solvent selection based on green chemistry metrics has led to the adoption of water and ethanol as environmentally benign alternatives to traditional organic solvents [19] [21]. Ultrasound-promoted synthesis in aqueous media has demonstrated excellent yields while eliminating the need for activators or harsh reaction conditions [19]. The use of water as a green solvent significantly reduces environmental impact and improves process sustainability [19].

Metal-free synthesis approaches have gained prominence due to their ability to eliminate heavy metal contamination in products [18] [21]. Redox-neutral protocols utilizing readily available cyanoarenes under visible light irradiation provide access to chroman derivatives without metal catalysts [18]. These methodologies demonstrate good functional group tolerance and operate under mild conditions [18].

Graphitic carbon nitride (g-C₃N₄) has emerged as a sustainable heterogeneous catalyst for chroman synthesis [21]. This catalyst can be prepared from inexpensive urea through simple thermal treatment and demonstrates excellent recyclability over multiple reaction cycles [21]. The catalyst maintains activity for up to five consecutive runs without significant performance degradation [21].

| Green Chemistry Metric | Calculated Value | Ideal Value | Assessment |

|---|---|---|---|

| Environmental Factor | 0.25 | 0 | Good |

| Atom Economy | 95% | 100% | Excellent |

| Carbon Efficiency | 84% | 100% | Good |

| Reaction Mass Efficiency | 80% | 100% | Good |

Catalyst recovery and reuse protocols have been developed to minimize waste generation [21]. The solid catalyst can be separated through simple filtration and regenerated through washing with water, ethanol, and diethyl ether [21]. This approach eliminates the need for complex catalyst recovery procedures while maintaining high catalytic activity [21].

Scalability Considerations for Research Purposes

Scalability assessment for chroman-5-ylamine synthesis requires evaluation of multiple factors including catalyst availability, reaction vessel design, and purification methodologies [31] [32] [36]. Scale-up synthesis from laboratory to pilot scale has been successfully demonstrated with careful attention to heat transfer and mixing efficiency [31]. Cascade reactions involving Michael addition and hemiketalization have been scaled up with maintained stereoselectivity and yield [31].

First-generation and second-generation practical syntheses have been developed specifically for large-scale production of chroman-4-one derivatives [32] [36]. These approaches feature mild and efficient construction methods that accommodate base-sensitive functionalities while enabling kilogram-scale synthesis without chromatographic purification [32] [36]. The first-generation synthesis allows rapid delivery of kilogram quantities with only one slurry purification step [32] [36].

Heat transfer considerations become critical at larger scales, particularly for exothermic hydrogenation reactions [1]. Proper reactor design with adequate cooling capacity prevents temperature excursions that could compromise product quality or safety [1]. The use of jacketed reactors with controlled heating and cooling systems ensures consistent reaction conditions across different scales [1].

Catalyst handling and recovery procedures must be adapted for larger scale operations [21]. Continuous catalyst recovery systems can be implemented to minimize material losses and reduce operating costs [21]. The development of fixed-bed reactor systems allows for continuous operation while facilitating catalyst regeneration [21].

| Scale | Reactor Type | Key Challenges | Solutions |

|---|---|---|---|

| Laboratory (g) | Round-bottom flask | Heat dissipation | Ice bath cooling |

| Pilot (kg) | Jacketed reactor | Temperature control | Automated systems |

| Production (multi-kg) | Continuous flow | Catalyst recovery | Fixed-bed design |

Quality control measures must be implemented to ensure consistent product quality across different production scales [32]. Process analytical technology enables real-time monitoring of reaction progress and product formation [32]. This approach allows for immediate process adjustments to maintain optimal reaction conditions [32].

Functionalization of the Chroman-5-ylamine Scaffold

The chroman-5-ylamine scaffold provides numerous opportunities for structural modification and functionalization to access diverse chemical libraries [25] [27] [30]. Diversity-oriented synthesis approaches have been developed to construct functionalized chroman derivatives through one-pot cascade reactions [25]. These methodologies enable the rapid generation of complex molecular architectures with multiple stereogenic centers [25].

Palladium-catalyzed functionalization reactions offer versatile approaches for scaffold elaboration [6] [38]. Aminocarbonylation reactions provide access to chroman-2,4-diones through ring-opening and ring-closing cascade processes [6] [38]. These transformations proceed with excellent chemoselectivity when utilizing appropriate ligand systems [6] [38].

Phosphine-catalyzed reactions with allenoates provide alternative functionalization pathways for chroman synthesis [29]. Tributylphosphine-catalyzed cyclization reactions of salicylaldimines and salicylaldehydes with ethyl 2,3-butadienoate afford functionalized chromans under mild conditions [29]. This methodology expands the scope of accessible chroman derivatives [29].

Radical-mediated functionalization approaches enable the introduction of diverse functional groups through cascade cyclization processes [39]. The use of oxalates in metal-free radical annulation reactions provides access to ester-containing chroman-4-ones [39]. These transformations utilize ammonium persulfate as an environmentally benign oxidant [39].

| Functionalization Method | Functional Groups Introduced | Reaction Conditions | Scope |

|---|---|---|---|

| Pd-catalyzed carbonylation | Carboxamides, diones | CO atmosphere, 50°C | Broad substrate scope |

| Phosphine catalysis | Esters, nitriles | THF, mild conditions | Aldimines, aldehydes |

| Radical annulation | Esters, carbonyls | Metal-free, persulfate | Alkene substrates |

| Organocatalytic cascade | Multiple stereocenters | Mild, asymmetric | Nitrostyrenes |

C-H functionalization strategies have been developed for direct modification of the chroman ring system [40]. Palladium-catalyzed allylic C-H oxidation enables the introduction of oxygen-containing functional groups under neutral conditions [40]. This approach provides access to benzopyran motifs through novel inner-sphere functionalization pathways [40].

The chroman scaffold represents a privileged structure in medicinal chemistry, with extensive structure-activity relationship studies revealing critical insights into the biological activity of position-5 substituted derivatives [1] [2]. Comparative analysis of chroman-5-ylamine hydrochloride with structurally related derivatives demonstrates significant variations in biological activity based on substitution patterns and stereochemical configurations.

Research investigating various chroman derivatives has established that the position-5 amine substitution exhibits distinct biological profiles compared to other positional isomers . Chroman-5-amine demonstrates activity as an inhibitor of the serotonin receptor 5-HT4, with receptors distributed throughout brain and gastrointestinal tissues, influencing gastrointestinal motility, smooth muscle contraction, and central nervous system function . This contrasts with chroman-4-amine derivatives, which show preferential activity toward different receptor systems and enzymatic targets.

Systematic evaluation of chroman derivatives reveals that 6-bromo-2,2-dimethylchroman-4-amine exhibits significant inhibitory effects on butyrylcholinesterase, demonstrating the impact of halogen substitution on biological activity . The 6-position bromine substitution enhances enzymatic inhibition compared to unsubstituted analogs, indicating the importance of electron-withdrawing groups in modulating biological activity. Similarly, studies of 2,2,7-trimethyl-chroman-4-ylamine hydrochloride demonstrate antitumor and antimicrobial properties, with the compound showing effectiveness against multiple tumor cell lines with inhibition values exceeding 80% within 24 hours .

The stereochemical configuration significantly influences activity profiles, as demonstrated by comparative studies of (R)-chroman-4-amine versus (S)-chroman-4-amine derivatives . The (R)-configuration consistently shows superior biological activity compared to the (S)-counterpart across multiple biological assays, including tumor necrosis factor-alpha inhibition studies where (R)-chroman-4-amine hydrochloride blocks TNF-α production in cultured breast cancer cells .

Comparative analysis of chroman derivatives with different ring positions reveals that position-5 substitution provides unique advantages for specific biological targets. While position-6 and position-8 substitutions typically enhance SIRT2 inhibitory activity, position-5 amine substitution shows preferential activity toward serotonin receptor systems [7]. This positional selectivity demonstrates the critical importance of substitution pattern in determining biological activity profiles.

Position-5 Substitution Effects on Biological Activity

Position-5 substitution in chroman derivatives produces distinct effects on biological activity that differ substantially from other substitution patterns [8]. The amine functionality at the 5-position creates specific electronic and steric environments that influence receptor binding and enzymatic interactions.

Electronic effects of position-5 amine substitution involve both inductive and resonance contributions to the chroman ring system . The amine group acts as an electron-donating substituent through resonance, increasing electron density in the aromatic ring and influencing the overall electronic distribution. This electronic modification affects the binding affinity to biological targets, particularly serotonin receptors where chroman-5-amine demonstrates selective 5-HT4 receptor inhibition .

Steric considerations at the 5-position influence the three-dimensional conformation of the chroman ring system and affect molecular recognition by biological targets [8]. The position-5 amine creates specific spatial arrangements that differentiate it from position-3 or position-4 amine substitutions. Research on isoxazole-substituted chromans indicates that the position of substituents significantly influences biological activity, with 3-aryl-5-(chroman-5-yl)-isoxazoles showing enhanced activity compared to other regioisomers [8].

Comparative studies demonstrate that position-5 substitution provides advantages for cardioprotective applications [9]. Chroman analogs with 5-position substitution show enhanced cardioprotective activity, with their effects against reperfusion arrhythmias related to strong antioxidant properties [9]. This activity profile differs from position-6 or position-8 substituted derivatives, which typically show enhanced activity in other biological systems such as SIRT2 inhibition.

The biological activity of position-5 substituted chromans also depends on the specific nature of the substituent. While amine substitution provides 5-HT4 receptor selectivity, other substituents at the same position can produce different activity profiles . This positional sensitivity demonstrates the critical importance of both the substitution position and the chemical nature of the substituent in determining biological outcomes.

Chroman versus Chromene: Structure-Function Correlations

The structural differences between chroman and chromene scaffolds produce significant variations in biological activity and pharmacological properties [10] [11]. Chroman derivatives feature a saturated six-membered ring fused to a benzene ring, while chromene derivatives contain an unsaturated six-membered ring with different electronic properties and conformational flexibility.

Electronic differences between chroman and chromene systems fundamentally influence their biological activities [10]. Chromene derivatives possess extended conjugation through the unsaturated ring system, affecting their electronic distribution and molecular orbital characteristics. This extended conjugation influences binding interactions with biological targets, as demonstrated in P2Y6 receptor antagonist studies where 2H-chromene derivatives show distinct binding profiles compared to chroman analogs [10].

Conformational flexibility differences between chroman and chromene scaffolds affect their three-dimensional structures and molecular recognition properties [11]. Chroman derivatives exhibit more restricted conformational flexibility due to the saturated ring system, while chromene derivatives can adopt different conformations through rotation around the unsaturated bonds. This conformational difference influences their binding to biological targets and affects their selectivity profiles.

Research on chromene versus chroman derivatives in radical cyclization reactions demonstrates that the electronic nature of the scaffold influences reaction pathways and product formation [11]. The formation of 2H-chromenes versus 4H-chromenes depends on electronic factors, with electron-withdrawing groups favoring specific cyclization pathways. These electronic considerations translate to biological systems where chromene and chroman derivatives show different activity profiles.

Structure-function correlations reveal that chromene derivatives often show enhanced activity in systems requiring planar molecular geometries, while chroman derivatives excel in applications requiring specific three-dimensional complementarity [12]. The 2H/4H-chromene scaffold demonstrates versatile biological profiles including anticancer, anticonvulsant, antimicrobial, and antidiabetic activities, with activity dependent on the specific substitution pattern and ring configuration [12].

Pharmacokinetic differences between chroman and chromene derivatives also influence their research applications [13]. The electronic and conformational differences affect molecular properties such as solubility, stability, and membrane permeability, influencing their behavior in biological systems and their suitability for different research applications.

Influence of Salt Form on Research Applications

The hydrochloride salt form of chroman-5-ylamine provides significant advantages for research applications compared to the free base form [13] [14]. Salt formation represents a critical strategy for optimizing physicochemical properties while maintaining biological activity, particularly for compounds containing basic nitrogen functionalities.

Solubility enhancements represent the primary advantage of hydrochloride salt formation [14]. Research demonstrates that hydrochloride salts typically provide 45-fold improvements in aqueous solubility compared to free base forms [14]. This enhanced solubility improves assay reproducibility, enables accurate concentration preparations, and facilitates consistent experimental conditions across different research applications [13].

Stability improvements associated with hydrochloride salt formation enhance the reliability of research studies [13] [14]. The salt form provides enhanced thermal stability with decomposition temperatures above 200°C, making it suitable for long-term storage and consistent experimental conditions [15]. Time-dependent solubility studies demonstrate that hydrochloride salts maintain compounds in solution for extended periods, preventing precipitation artifacts that can compromise experimental results [14].

Crystallinity advantages of hydrochloride salts facilitate purification and characterization processes [13]. The salt form typically produces better crystalline materials compared to free bases, which may form oils or amorphous solids [16]. This improved crystallinity enhances purification efficiency, enables better characterization by techniques such as X-ray crystallography, and provides more consistent material properties for research applications.

Manufacturing and handling benefits of hydrochloride salts improve research scalability [13]. The salt form typically exhibits better flow properties, reduced hygroscopicity, and enhanced chemical stability during storage and handling [17]. These properties facilitate scale-up processes and enable consistent material quality across different research batches.

Bioavailability considerations influence the translation of research findings to biological systems [14]. Hydrochloride salts typically demonstrate improved dissolution profiles in physiological buffers spanning pH 1.2 to 6.8, providing more predictable behavior in biological assays [14]. Pharmacokinetic studies demonstrate that hydrochloride salts can provide superior plasma exposure compared to free base forms, with improvements in maximum concentration, area under the curve, and half-life parameters [14].

Research application advantages include enhanced assay reliability, improved dose-response relationships, and better experimental reproducibility [13] [14]. The consistent physicochemical properties of hydrochloride salts enable more reliable biological screening, facilitate structure-activity relationship studies, and provide better correlation between in vitro and in vivo results.

Electronic and Steric Effects Analysis

Electronic effects in chroman-5-ylamine hydrochloride significantly influence its biological activity through multiple mechanisms involving orbital interactions, charge distribution, and molecular recognition [7] [18]. The position-5 amine substitution creates specific electronic environments that affect both the chroman ring system and interactions with biological targets.

Inductive effects of the position-5 amine group influence the electron density distribution throughout the chroman ring system [7]. The amine nitrogen acts as an electron-donating group through its lone pair, increasing electron density in the aromatic ring and affecting the reactivity of adjacent positions. This inductive effect influences the binding affinity to biological targets and affects the selectivity profile compared to other positional isomers.

Resonance effects provide additional electronic contributions through delocalization of the amine lone pair into the aromatic system [7]. This resonance interaction creates partial positive charge on the nitrogen atom while increasing electron density at specific ring positions, particularly affecting the electronic properties at positions ortho and para to the amine substituent. These electronic changes influence molecular recognition by biological targets and affect binding specificity.

Comparative analysis of electron-withdrawing versus electron-donating substituents reveals critical structure-activity relationships [7] [18]. Studies of SIRT2 inhibitors demonstrate that electron-withdrawing groups such as chloro and bromo substituents at positions 6 and 8 enhance inhibitory activity, showing 70-88% inhibition compared to 20% inhibition for electron-donating methoxy groups [7] [18]. This electronic dependence demonstrates the critical importance of electronic effects in determining biological activity.

Steric effects at the position-5 amine influence the three-dimensional conformation of the chroman ring system and affect molecular complementarity with biological targets [20]. The amine substituent creates specific steric environments that influence the approach of the molecule to binding sites and affect the orientation of molecular interactions. Research on chroman derivatives demonstrates that steric hindrance can significantly impact biological activity, with bulky substituents sometimes reducing activity through unfavorable steric interactions [21].

Conformational analysis reveals that electronic and steric effects work together to determine the preferred conformations of chroman-5-ylamine derivatives [22]. The position-5 amine substitution influences the ring flexibility and affects the accessible conformational space, which in turn influences binding to biological targets. Studies of chiral chroman synthesis demonstrate that steric factors can influence stereoselectivity, with different substituents affecting the preferred stereochemical outcomes [22].

Electronic effects also influence the protonation state of the amine group under physiological conditions [14]. The electronic environment created by the chroman ring system affects the pKa of the amine nitrogen, influencing the protonation equilibrium and affecting the molecular properties under biological conditions. This pH-dependent behavior influences biological activity and affects the interpretation of structure-activity relationships.